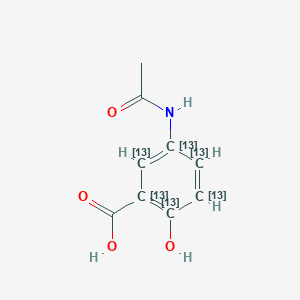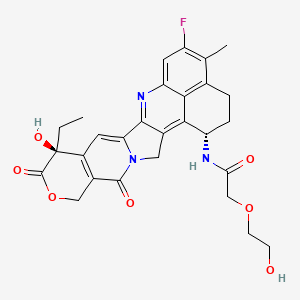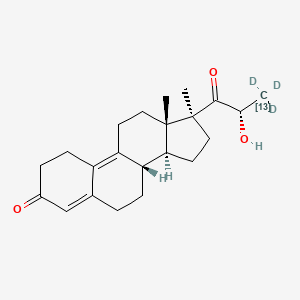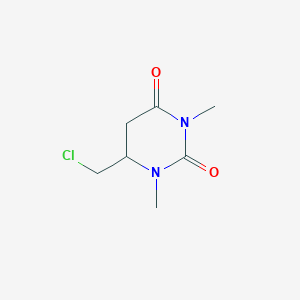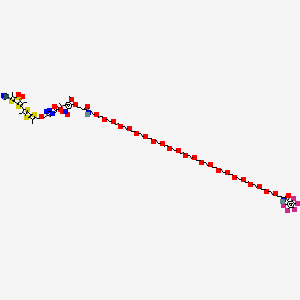
ER PhotoFlipper 32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ER PhotoFlipper 32 is a fluorescent dye used as an endoplasmic reticulum tracker. It can selectively label the inner leaflet of the plasma membrane with Flipper-TR 5. The ER tracker attaches the PhotoFlipper covalently to the outer surface of the endoplasmic reticulum, making it useful for detecting plasma membrane asymmetry .
Vorbereitungsmethoden
The preparation of ER PhotoFlipper 32 involves the selective labeling of the inner leaflet of the plasma membrane with Flipper-TR 5. The ER tracker attaches the PhotoFlipper covalently to the outer surface of the endoplasmic reticulum . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
ER PhotoFlipper 32 undergoes covalent attachment reactions, particularly with the outer surface of the endoplasmic reticulum. The major product formed from these reactions is the labeled endoplasmic reticulum, which can be used to detect plasma membrane asymmetry .
Wissenschaftliche Forschungsanwendungen
ER PhotoFlipper 32 has several scientific research applications:
Chemistry: Used as a fluorescent dye to study membrane tension and asymmetry.
Biology: Helps in imaging and tracking the endoplasmic reticulum in living cells.
Industry: Utilized in the development of diagnostic tools and research reagents
Wirkmechanismus
ER PhotoFlipper 32 exerts its effects by covalently attaching to the outer surface of the endoplasmic reticulum. This attachment allows it to selectively label the inner leaflet of the plasma membrane with Flipper-TR 5, enabling the detection of plasma membrane asymmetry .
Vergleich Mit ähnlichen Verbindungen
ER PhotoFlipper 32 is unique in its ability to selectively label the inner leaflet of the plasma membrane and detect plasma membrane asymmetry. Similar compounds include:
Flipper-TR 5: Used in conjunction with this compound for selective labeling.
Other fluorescent dyes: Used for imaging and tracking various cellular components
Eigenschaften
Molekularformel |
C95H132F5N7O34S6 |
|---|---|
Molekulargewicht |
2203.5 g/mol |
IUPAC-Name |
1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate |
InChI |
InChI=1S/C95H132F5N7O34S6/c1-65-76(143-89-85(65)144-87-67(3)86(145-90(87)89)88-68(4)94-92(146-88)91-93(147(94,113)114)66(2)75(60-101)142-91)64-139-63-70-61-106(105-104-70)62-78(109)141-69(5)71-58-73(115-6)74(59-72(71)107(111)112)140-11-7-8-77(108)102-9-12-116-14-16-118-18-20-120-22-24-122-26-28-124-30-32-126-34-36-128-38-40-130-42-44-132-46-48-134-50-52-136-54-56-138-57-55-137-53-51-135-49-47-133-45-43-131-41-39-129-37-35-127-33-31-125-29-27-123-25-23-121-21-19-119-17-15-117-13-10-103-95(110)79-80(96)82(98)84(100)83(99)81(79)97/h58-59,61,69H,7-57,62-64H2,1-6H3,(H,102,108)(H,103,110) |
InChI-Schlüssel |
YYIJBCJXRNSYGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CC(=O)OC(C)C8=CC(=C(C=C8[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C9=C(C(=C(C(=C9F)F)F)F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)
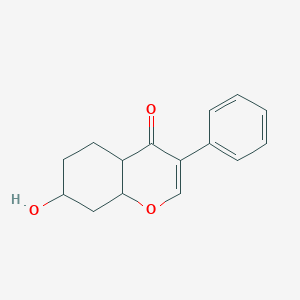
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)
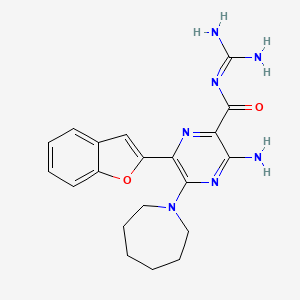
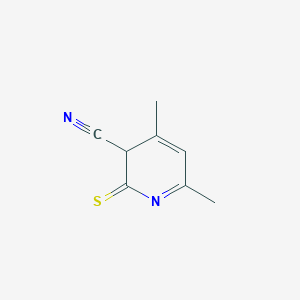
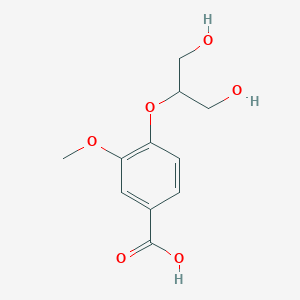
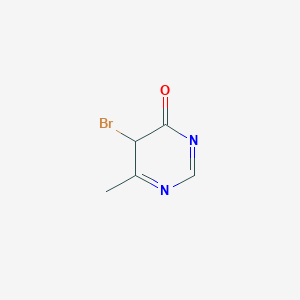
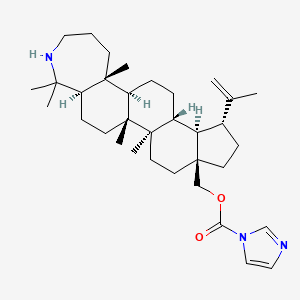
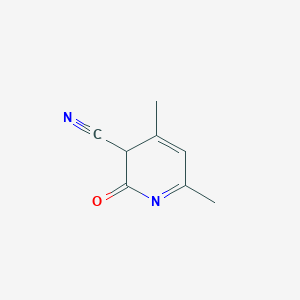
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
